(S)-N-((S)-1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-1-((R)-2-(methylamino)-3-phenylpropanoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-50353 is a small molecule drug developed by Johnson & Johnson Pharmaceutical Research & Development LLC. It is a potent and novel thrombin inhibitor, specifically targeting thrombin (Factor IIa), which plays a crucial role in the blood coagulation process . This compound has shown potential in the treatment of cardiovascular diseases, particularly thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RWJ-50353 involves multiple steps, including the formation of a benzothiazole group linked to a D-phenylalanyl-prolyl-arginyl chloromethyl ketone motif . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of RWJ-50353 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
RWJ-50353 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RWJ-50353 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
RWJ-50353 exerts its effects by inhibiting the catalytic activity of human alpha-thrombin. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the blood coagulation process . This inhibition reduces thrombus formation and has potential therapeutic applications in managing thrombotic disorders .
Comparison with Similar Compounds
RWJ-50353 is unique in its high selectivity and potency as a thrombin inhibitor. Similar compounds include:
RWJ-50215: Another thrombin inhibitor with a similar mechanism of action but different chemical structure.
Hirugen: A peptide-based thrombin inhibitor with distinct binding properties.
CVS-995: A prothrombin inhibitor with a different target and mechanism of action.
RWJ-50353 stands out due to its reversible, active-site-directed inhibition and its effectiveness in both arterial and venous thrombosis models .
Properties
Molecular Formula |
C28H35N7O3S |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H35N7O3S/c1-31-21(17-18-9-3-2-4-10-18)27(38)35-16-8-13-22(35)25(37)33-20(12-7-15-32-28(29)30)24(36)26-34-19-11-5-6-14-23(19)39-26/h2-6,9-11,14,20-22,31H,7-8,12-13,15-17H2,1H3,(H,33,37)(H4,29,30,32)/t20-,21+,22-/m0/s1 |
InChI Key |
QRBIRSCLEVEODD-BDTNDASRSA-N |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.